Triptonoterpene methyl ether

CAS No.:

Cat. No.: VC1903013

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O3 |

|---|---|

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | (4aS,10aR)-5-hydroxy-8-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |

| Standard InChI | InChI=1S/C21H30O3/c1-12(2)14-11-15(22)18-13(19(14)24-6)7-8-16-20(3,4)17(23)9-10-21(16,18)5/h11-12,16,22H,7-10H2,1-6H3/t16-,21-/m0/s1 |

| Standard InChI Key | SPNKZMRXBVCONG-KKSFZXQISA-N |

| Isomeric SMILES | CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O |

| SMILES | CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O |

| Canonical SMILES | CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O |

Introduction

Chemical Structure and Properties

Molecular Structure

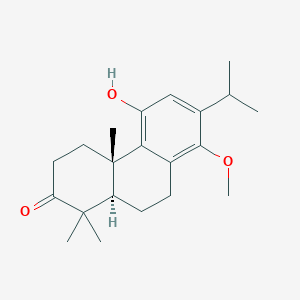

Triptonoterpene methyl ether features a complex molecular structure as evidenced by its SMILES notation: COc1c2CC[C@@H]3C@(C)CCC(=O)C3(C)C . This notation reveals a multi-ring structure with specific stereochemistry at certain carbon centers, as indicated by the [@@H] and [C@] designations.

Physical and Chemical Properties

The fundamental chemical properties of triptonoterpene methyl ether are summarized in the following table:

Table 1: Chemical Properties of Triptonoterpene Methyl Ether

| Property | Value |

|---|---|

| Chemical Name | Triptonoterpene methyl ether |

| CAS Number | 173293-35-1 |

| Molecular Formula | C21H30O2 |

| Molecular Weight | 314.4617 g/mol |

| SMILES Notation | COc1c2CC[C@@H]3C@(C)CCC(=O)C3(C)C |

The structure contains 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms, forming a complex organic molecule with multiple functional groups . The methyl ether group (OCH3) represents a key structural feature that influences the compound's polarity, solubility, and potential biological interactions.

Structural Analysis

Analysis of the SMILES notation provides valuable insights into the structural elements of triptonoterpene methyl ether:

-

The notation begins with "COc1," indicating a methoxy group attached to an aromatic carbon.

-

The presence of multiple carbon rings creates a polycyclic structure characteristic of many terpene derivatives.

-

The compound contains specific stereochemistry at certain carbon centers, which is crucial for its three-dimensional conformation and potential biological activities.

-

The structure includes a ketone functional group (C=O), which contributes to its chemical reactivity and potential intermolecular interactions.

-

The isopropyl group (C(C)C) attached to an aromatic ring adds to the structural complexity and hydrophobic character of the molecule .

These structural elements collectively contribute to the compound's chemical behavior, solubility profile, and potential interactions with biological systems.

Comparative Analysis

Comparison with Related Compounds

While focused research on triptonoterpene methyl ether appears limited, examining related compounds provides valuable context. One such compound is triptophenolide methyl ether (C21H26O3), which shares a similar naming convention but represents a distinct chemical entity .

Table 2: Comparison Between Triptonoterpene Methyl Ether and Triptophenolide Methyl Ether

| Property | Triptonoterpene Methyl Ether | Triptophenolide Methyl Ether |

|---|---|---|

| Molecular Formula | C21H30O2 | C21H26O3 |

| Molecular Weight | 314.4617 g/mol | 326.4 g/mol |

| CAS Number | 173293-35-1 | 74311-48-1 |

| Oxygen Content | 2 oxygen atoms | 3 oxygen atoms |

| Natural Source | Not specifically documented | Tripterygium wilfordii |

| Classification | Not specifically documented | Tetracyclic diterpenoid, gamma-lactone, aromatic ether |

| Structural Features | Contains methoxy and ketone groups | Contains methoxy group and gamma-lactone ring |

Despite their similar names, these compounds exhibit distinct structural differences, particularly in their oxygen content and specific structural arrangements . Triptophenolide methyl ether is specifically identified as a tetracyclic diterpenoid isolated from Tripterygium wilfordii, with documented roles as a plant metabolite.

| Parameter | Details |

|---|---|

| Catalog Number | AR024GQ0 |

| Supplier | Aaron Chemicals |

| Package Size | 1mg |

| Price | $407.00 |

| Availability | Global Stock |

| Purity | Not specifically stated |

The high cost per milligram ($407.00/mg) indicates that this compound is primarily used for specialized research purposes rather than industrial applications . This price point suggests either a complex synthesis process, limited production, or specialized applications that justify the cost.

Current Research Status

Research Limitations

Based on the available literature, comprehensive research on triptonoterpene methyl ether appears to be limited. This research gap may be attributed to several factors:

-

Limited natural abundance (if naturally occurring)

-

Challenging synthesis requirements

-

Relatively recent identification or characterization

-

High cost limiting widespread investigation

-

Specialized nature requiring advanced analytical techniques

The gap in research presents both challenges and opportunities for scientists interested in this compound.

Future Research Directions

The limited available research on triptonoterpene methyl ether presents several opportunities for scientific investigation:

-

Comprehensive Structural Elucidation: Employing advanced spectroscopic techniques (NMR, MS, X-ray crystallography) for detailed structural characterization.

-

Biological Activity Screening: Systematic evaluation of potential biological activities across different therapeutic areas.

-

Synthetic Methodology Development: Creating more efficient synthesis routes to make the compound more accessible for research.

-

Derivative Development: Exploring structural modifications to enhance properties or create novel compounds with improved characteristics.

-

Natural Source Investigation: If naturally occurring, identifying biological sources and ecological significance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume